![molecular formula C15H22ClN3O4 B566983 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine CAS No. 1350918-95-4](/img/structure/B566983.png)
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a methyl group at position 2, a bis(tert-butoxycarbonyl)-amino group at position 6, and a chlorine atom at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with tert-butoxycarbonyl (Boc) groups, followed by chlorination and subsequent substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and oxalyl chloride for deprotection . Reaction conditions typically involve ambient temperatures and solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution reactions can yield various substituted pyrimidines, while deprotection reactions yield the corresponding amines .
科学研究应用
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
作用机制
The mechanism of action of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl groups protect the amino functionality during synthetic steps, allowing for selective reactions at other positions on the pyrimidine ring . Upon deprotection, the free amino group can participate in further reactions, making the compound a versatile intermediate .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-Methyl-4-chloropyrimidine
- 2-Methyl-6-amino-4-chloropyrimidine
- 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]pyrimidine
Uniqueness
What sets 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine apart is the presence of both the bis(tert-butoxycarbonyl)-amino group and the chlorine atom on the pyrimidine ring. This combination of functional groups provides unique reactivity and versatility in synthetic applications .
属性
IUPAC Name |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNHTSKUHWUCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
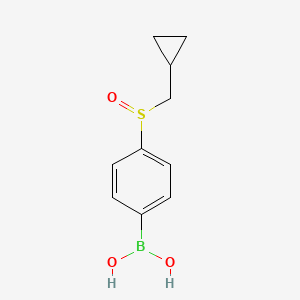
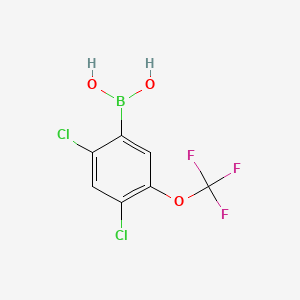

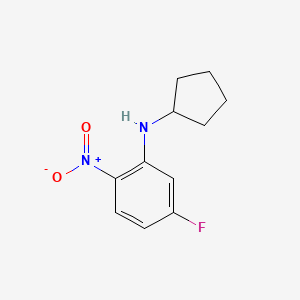
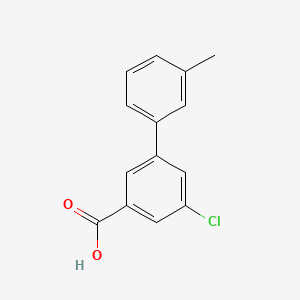
![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)

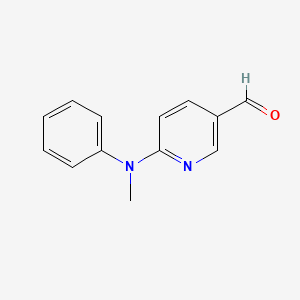
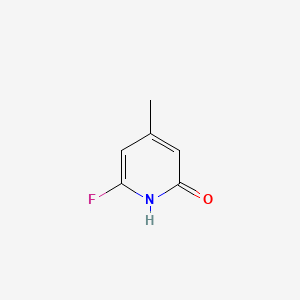
![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)
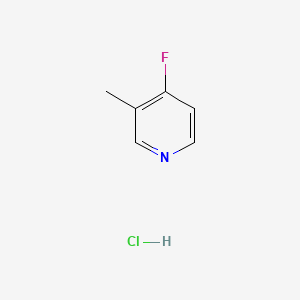
![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)
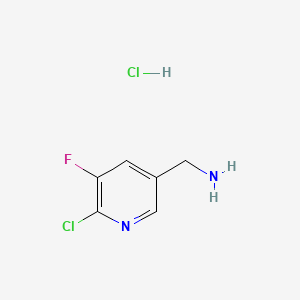
![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)
